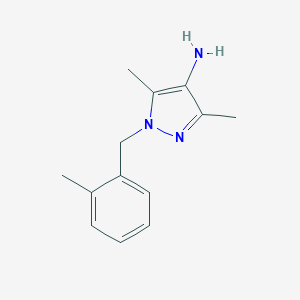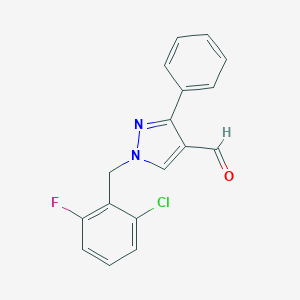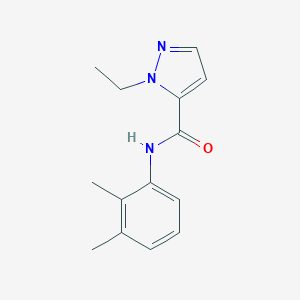
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one, also known as DPTP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has been shown to have anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One of the advantages of using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one in lab experiments is its diverse biological activities. It can be used to study the mechanisms of inflammation, cancer, and microbial infections. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure. However, one limitation of using 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is its potential toxicity. Further studies are needed to determine the safety of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one for use in humans.
未来方向
There are several future directions for research on 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one in humans. Finally, the synthesis of analogs of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one with improved biological activity and reduced toxicity is an area of active research.
合成方法
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one involves the reaction between 2-acetylthiophene and 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by spectroscopic methods such as NMR and IR.
科学研究应用
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has been studied extensively for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. These properties make 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one a promising candidate for the development of novel drugs and therapies.
属性
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRTAOYDNMUOI-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452652.png)
![Ethyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B452653.png)
![Methyl 2-{[4-(cyclopentyloxy)benzoyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452654.png)
![5-[(4-ethoxyphenoxy)methyl]-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B452655.png)
![[3-(4-Ethoxy-phenoxymethyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B452657.png)
![Methyl 2-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}amino)benzoate](/img/structure/B452658.png)
![(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B452660.png)
![N-(3,5-dimethylphenyl)-5-[(4-ethylphenoxy)methyl]-2-furamide](/img/structure/B452664.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B452666.png)

![N-(2,5-dichlorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B452669.png)

